molecular formula C8H7BrN2 B12928518 3-Bromo-7-methyl-6H-indazole

3-Bromo-7-methyl-6H-indazole

Cat. No.: B12928518
M. Wt: 211.06 g/mol
InChI Key: KLHYCJKROXJHKP-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-6H-indazole is a brominated indazole derivative characterized by a methyl substituent at the 7-position and a bromine atom at the 3-position of the indazole core. Brominated indazoles are frequently employed as intermediates in pharmaceuticals, such as lenacapavir, a long-acting HIV capsid inhibitor .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-7-methyl-6H-indazole

InChI

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2,4H,3H2,1H3

InChI Key

KLHYCJKROXJHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N2)Br)C=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-6H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methylhydrazine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methyl-6H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 3-substituted-7-methylindazole derivatives.

    Oxidation Reactions: Formation of 3-bromo-7-methylindazole N-oxides.

    Reduction Reactions: Formation of 7-methylindazole.

Scientific Research Applications

3-Bromo-7-methyl-6H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-6H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The substituent pattern on the indazole ring critically influences reactivity and biological activity. Key analogues include:

Compound Name Substituents Molecular Formula Key Features
3-Bromo-7-methyl-6H-indazole Br (C3), CH₃ (C7) C₈H₇BrN₂ Methyl enhances lipophilicity
6-Bromo-3-ethyl-1H-indazole Br (C6), C₂H₅ (C3) C₉H₉BrN₂ Ethyl group may improve metabolic stability
4-Bromo-6-nitro-1H-indazole Br (C4), NO₂ (C6) C₇H₄BrN₃O₂ Nitro group increases electrophilicity
7-Bromo-4-chloro-1H-indazol-3-amine Br (C7), Cl (C4), NH₂ (C3) C₇H₅BrClN₃ Amine enables hydrogen bonding

Cyclization Reactions

Brominated indazoles are typically synthesized via cyclization of substituted benzonitriles with hydrazines. For example:

  • 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized from 3-bromo-6-chloro-2-fluorobenzonitrile and methylhydrazine at 110°C for 4 hours, yielding 262.0 [M+H]+ .
  • 3-Bromo-4-methyl-7-nitro-1H-indazole : Likely involves nitration and bromination steps post-cyclization, as inferred from its nitro and methyl groups .

Comparison : The absence of nitro or amine groups in this compound simplifies synthesis compared to analogues like 4-Bromo-6-nitro-1H-indazole, which requires nitration .

Physicochemical Properties

Spectroscopic Data

While direct data for this compound are unavailable, analogues provide insights:

  • IR/NMR : A related triazole-thione compound shows C-Br stretching at 533 cm⁻¹ and aromatic protons at δ 6.99–8.00 ppm .
  • Mass Spectrometry : 7-Bromo-4-chloro-1H-indazol-3-amine exhibits [M+H]+ at m/z 262.0 .

Prediction : The target compound’s methyl group would likely produce a distinct singlet near δ 2.7 ppm in ¹H-NMR, similar to CH₃ signals in other indazoles .

Pharmaceutical Intermediates

  • Lenacapavir : 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate, highlighting the role of brominated indazoles in antiviral drug development .

Comparison : The methyl group in this compound may enhance blood-brain barrier penetration compared to polar analogues like 4-Bromo-6-nitro-1H-indazole .

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